3,4-Dimethyl-1-pentyne

Description

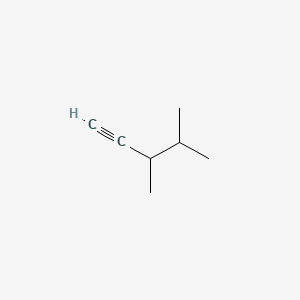

Structure

2D Structure

3D Structure

Properties

CAS No. |

61064-08-2 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

3,4-dimethylpent-1-yne |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 |

InChI Key |

JDQKSTIAVKXRSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C7H12.[1][2] Its IUPAC name is 3,4-dimethylpent-1-yne, and it is also known by its CAS registry number 61064-08-2.[2] This branched-chain alkyne is of interest in organic synthesis due to its terminal triple bond, which allows for a variety of chemical transformations.

Physical and Chemical Property Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many of the physical properties are estimated based on computational models or data from its isomers.

| Property | Value | Source |

| Molecular Formula | C7H12 | [1][2] |

| Molecular Weight | 96.17 g/mol | [1] |

| IUPAC Name | 3,4-dimethylpent-1-yne | [2] |

| CAS Number | 61064-08-2 | [2] |

| Boiling Point | 81 °C / 177.8 °F | [3] |

| Melting Point | -88.73 °C (estimate) | [4] |

| Density | ~0.751 g/cm³ (estimate based on 3,3-dimethylpent-1-yne) | [4] |

| Refractive Index | ~1.418 (estimate based on 3,3-dimethylpent-1-yne) | [4] |

| Kovats Retention Index | 624 (semi-standard non-polar column) | [2] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.0 | Doublet | 1H | ≡C-H |

| ~2.3 | Multiplet | 1H | -CH(C≡CH)- |

| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.1 | Doublet | 3H | -CH(C≡CH)CH₃ |

| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum of this compound is predicted to have the following peaks:

| Chemical Shift (ppm) | Carbon Assignment |

| ~84 | ≡ C-H |

| ~68 | -C ≡CH |

| ~35 | -C H(C≡CH)- |

| ~30 | -C H(CH₃)₂ |

| ~20 | -CH(C≡CH)C H₃ |

| ~18 | -CH(C H₃)₂ |

Predicted IR Spectrum

The infrared spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| ~2100 | C≡C Stretch | Alkyne |

| 2970-2870 | C-H Stretch | Alkane |

| 1470-1450 | C-H Bend | Alkane |

Synthesis and Reactivity

This compound can be synthesized through several methods common in organic chemistry, primarily through the alkylation of smaller terminal alkynes or by dehydrohalogenation reactions. Its terminal alkyne functionality makes it a versatile building block for more complex molecules.

Synthesis via Alkylation of a Terminal Alkyne

A common and effective method for the synthesis of this compound is the alkylation of a suitable terminal alkyne, such as 3-methyl-1-butyne (B31179), with an alkylating agent like methyl iodide.

Materials:

-

3-Methyl-1-butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring to form a solution.

-

Add an equimolar amount of 3-methyl-1-butyne dropwise to the sodium amide solution. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide. Stir the mixture for 1 hour.

-

Slowly add a slight excess of methyl iodide dropwise to the reaction mixture. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully allow the ammonia to evaporate.

-

To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation to obtain this compound.

Caption: Synthesis of this compound via alkylation.

Synthesis via Dehydrohalogenation

An alternative route to this compound involves the double dehydrohalogenation of a geminal or vicinal dihalide. For example, starting from 1,1-dichloro-3,4-dimethylpentane.

Materials:

-

1,1-Dichloro-3,4-dimethylpentane

-

Sodium amide (NaNH₂)

-

Mineral oil

-

Inert high-boiling solvent (e.g., decalin)

-

Ice-water bath

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous calcium chloride

Procedure:

-

Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Place a strong base, such as sodium amide in mineral oil, into the flask.

-

Heat the mixture to approximately 160 °C.

-

Add 1,1-dichloro-3,4-dimethylpentane dropwise to the hot mixture. The product, being volatile, will distill out.

-

Collect the distillate in a receiver cooled in an ice-water bath.

-

After the reaction is complete, wash the distillate with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation.

Caption: Synthesis of this compound via dehydrohalogenation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[5] Keep the compound away from heat, sparks, and open flames.[6] All equipment used for handling should be properly grounded to prevent static discharge.[5]

In case of skin contact, wash the affected area with soap and water.[3] If inhaled, move to fresh air.[6] In case of eye contact, rinse thoroughly with plenty of water.[3] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[3][5][6]

References

- 1. (3S)-3,4-dimethylpent-1-yne | C7H12 | CID 12567225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 3,4-Dimethyl-1-pentyne. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines established theoretical principles, data from isomeric and structurally related compounds, and detailed experimental protocols for the determination of key physical characteristics.

Molecular and Structural Information

This compound is a terminal alkyne with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its structure features a pent-1-yne backbone with two methyl group substituents at the 3 and 4 positions. The presence of a terminal triple bond and its branched structure are key determinants of its physical and chemical properties.[1]

Summary of Physical Properties

| Physical Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₇H₁₂ | [2][3] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Boiling Point | Estimated: ~75-85 °C | Based on the boiling point of its isomer, 4,4-dimethyl-1-pentyne (74 °C), and the general trend that branching can affect boiling points.[4][5] Alkynes generally have slightly higher boiling points than their corresponding alkanes and alkenes.[6][7][8] |

| Density | Estimated: ~0.71-0.73 g/mL | Based on the density of its isomer, 4,4-dimethyl-1-pentyne (0.715 g/mL).[4] Liquid alkynes are typically less dense than water.[6][9] |

| Refractive Index | Estimated: ~1.40-1.41 | Based on the refractive index of its isomer, 4,4-dimethyl-1-pentyne (1.403).[4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents. | General property of alkynes due to their nonpolar nature.[6][9] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a volatile organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of a volatile liquid, the micro-boiling point or Siwoloboff method is commonly employed.

Apparatus:

-

Thiele tube or a beaker with a heating mantle and stirrer

-

High-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A few drops of the this compound sample are placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube assembly is attached to the thermometer and immersed in the heating bath (Thiele tube or beaker with mineral oil).

-

The heating bath is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to minimize evaporation during measurement.

Apparatus:

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

Procedure:

-

The clean, dry pycnometer is accurately weighed on the analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) to allow for thermal equilibrium.

-

The pycnometer is carefully removed from the bath, dried on the outside, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with distilled water. The process of thermal equilibration and weighing is repeated.

-

The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) × density of water at the experimental temperature.

Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry completely.

-

The constant temperature water circulator is set to the desired temperature (e.g., 20 °C) and allowed to equilibrate with the refractometer prisms.

-

A few drops of the this compound sample are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is observed, the dispersion corrector is adjusted to obtain a sharp, colorless dividing line.

-

The refractive index is read directly from the instrument's scale.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The following diagram illustrates these relationships.

Caption: Molecular structure's influence on physical properties.

References

- 1. Buy this compound | 61064-08-2 [smolecule.com]

- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4,4-dimethylpentyne-1 [stenutz.eu]

- 5. 4,4-dimethyl-1-pentyne [stenutz.eu]

- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,4-Dimethyl-1-pentyne, a terminal alkyne with the molecular formula C₇H₁₂.[1][2][3][4][5] While experimental data for this specific compound is limited in public databases, this document leverages data from analogous compounds, computational chemistry predictions, and established principles of organic chemistry to offer a detailed overview. This guide covers the molecule's structural features, bonding characteristics, predicted spectroscopic data, and plausible synthetic methodologies, making it a valuable resource for researchers in organic synthesis and drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a five-carbon chain with a terminal triple bond between the first and second carbon atoms.[1] Two methyl groups are attached to the third and fourth carbon atoms, introducing chirality at the C3 and C4 positions.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1][3][5] |

| IUPAC Name | 3,4-dimethylpent-1-yne | PubChem[1][3][5] |

| Molecular Weight | 96.17 g/mol | PubChem[1][3][5] |

| XLogP3 | 2.5 | PubChem[1][3][5] |

| Complexity | 81.5 | PubChem[1][3][5] |

| Kovats Retention Index | 624 (Semi-standard non-polar) | PubChem[1][5] |

Bonding and Geometry

The bonding in this compound is characterized by both sp and sp³ hybridized carbon atoms. The terminal alkyne group (C1 and C2) features sp hybridization, resulting in a linear geometry with bond angles of approximately 180°. The remaining carbon atoms (C3, C4, and the methyl carbons) are sp³ hybridized, leading to tetrahedral geometries with bond angles around 109.5°.

Due to the lack of experimental crystallographic data, the bond lengths and angles presented below are predicted based on computational modeling.

| Bond | Predicted Bond Length (Å) |

| C≡C | ~1.20 |

| C-H (alkynyl) | ~1.06 |

| C-C (sp-sp³) | ~1.46 |

| C-C (sp³-sp³) | ~1.54 |

| C-H (alkyl) | ~1.09 |

| Angle | Predicted Bond Angle (°) |

| H-C≡C | ~180 |

| C≡C-C | ~180 |

| C-C-C (sp³) | ~109.5 |

| H-C-H (methyl) | ~109.5 |

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (alkynyl) | 2.0 - 2.5 | Doublet | 1H |

| H3 | 2.2 - 2.6 | Multiplet | 1H |

| H4 | 1.6 - 2.0 | Multiplet | 1H |

| CH₃ at C3 | 1.0 - 1.3 | Doublet | 3H |

| CH₃ at C4 | 0.9 - 1.1 | Doublet | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the seven unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (alkynyl) | 65 - 75 |

| C2 (alkynyl) | 80 - 90 |

| C3 | 30 - 40 |

| C4 | 25 - 35 |

| CH₃ at C3 | 15 - 25 |

| CH₃ at C4 | 10 - 20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and alkyl functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| ≡C-H | 3300 - 3260 | C-H stretch |

| C≡C | 2140 - 2100 | C≡C stretch |

| C-H (alkyl) | 2975 - 2850 | C-H stretch |

| C-H (alkyl) | 1470 - 1365 | C-H bend |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of methyl and ethyl groups.

| m/z | Predicted Fragment |

| 96 | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | [C₆H₉]⁺ (Loss of CH₃) |

| 67 | [C₅H₇]⁺ (Loss of C₂H₅) |

| 53 | [C₄H₅]⁺ |

Experimental Protocols: Synthesis of this compound

Synthesis via Alkylation of a Terminal Alkyne

This method involves the deprotonation of a smaller terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.

Reaction Scheme:

Detailed Protocol:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place 250 mL of anhydrous liquid ammonia (B1221849). Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Slowly add a total of 11.5 g (0.5 mol) of sodium metal in small pieces while bubbling acetylene (B1199291) gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Alkylation with 1-bromo-2-methylpropane: To the suspension of sodium acetylide, slowly add 68.5 g (0.5 mol) of 1-bromo-2-methylpropane. The reaction is exothermic; maintain the temperature by the refluxing of ammonia. After the addition is complete, allow the ammonia to evaporate overnight.

-

Work-up and Isolation of 3-methyl-1-butyne (B31179): Carefully add 100 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate (B86663). Distill the product to obtain 3-methyl-1-butyne.

-

Second Alkylation: Repeat the procedure from step 1, using 34 g (0.5 mol) of 3-methyl-1-butyne instead of acetylene to form the corresponding sodium alkynide.

-

Final Alkylation: To the resulting sodium alkynide, add 71 g (0.5 mol) of methyl iodide. Follow the work-up and purification procedure described in step 3 to obtain this compound.

Synthesis via Dehydrohalogenation of a Vicinal Dihalide

This route involves the double elimination of a hydrogen halide from a vicinal dihalide using a strong base.[1][6][7][8]

Reaction Scheme:

Detailed Protocol:

-

Bromination of 3,4-dimethyl-1-pentene (B12000618): Dissolve 49 g (0.5 mol) of 3,4-dimethyl-1-pentene in 100 mL of dichloromethane (B109758) in a flask protected from light. Cool the solution in an ice bath. Slowly add a solution of 80 g (0.5 mol) of bromine in 50 mL of dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the completion of the reaction.

-

Work-up and Isolation of 1,2-dibromo-3,4-dimethylpentane: Wash the reaction mixture with a 10% sodium thiosulfate (B1220275) solution, followed by water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-3,4-dimethylpentane.

-

Dehydrohalogenation: In a three-necked flask, prepare a suspension of 23.4 g (0.6 mol) of sodium amide in 300 mL of anhydrous liquid ammonia. Slowly add the crude 1,2-dibromo-3,4-dimethylpentane to this suspension with vigorous stirring.

-

Work-up and Isolation of this compound: After the addition is complete, allow the ammonia to evaporate. Carefully add 100 mL of water to the residue. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with dilute hydrochloric acid, water, and saturated sodium chloride solution. Dry over anhydrous magnesium sulfate and distill to obtain pure this compound.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular graph of this compound.

Synthetic Pathway: Alkylation of Acetylene

This flowchart outlines the logical steps for the synthesis of this compound starting from acetylene.

Caption: Synthetic workflow via alkylation.

Experimental Workflow: Dehydrohalogenation

The following diagram illustrates the key stages in the synthesis of this compound via dehydrohalogenation.

Caption: Dehydrohalogenation experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3,4-DIMETHYL-1-PENTYN-3-OL(1482-15-1) 13C NMR [m.chemicalbook.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]

- 5. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 7. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

3,4-Dimethyl-1-pentyne IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentyne, including its chemical identity, physicochemical properties, and key synthetic methodologies.

IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature for the compound of interest is established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3,4-dimethylpent-1-yne .[1] It is an organic compound classified as an alkyne, which is characterized by a carbon-carbon triple bond.[2] The structure consists of a five-carbon chain (pentyne) with the triple bond located at the first carbon (1-pentyne). Two methyl groups are attached as substituents at the third and fourth carbon atoms.[2]

A variety of synonyms and identifiers are used in different chemical databases and commercial listings. These are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Synonym | This compound | Depositor-Supplied[1] |

| Synonym | 1-Pentyne, 3,4-dimethyl- | NIST[3] |

| Synonym | (+-)-3,4-dimethyl-1-pentyne | NIST[4] |

| CAS Number | 61064-08-2 | EPA DSSTox[1] |

| Molecular Formula | C7H12 | PubChem[1][5] |

| InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 | PubChem[1] |

| InChIKey | JDQKSTIAVKXRSK-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C#CC(C)C(C)C | Cheméo[6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application in synthesis, and for analytical characterization.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 96.17 | g/mol | PubChem[1][5] |

| Exact Mass | 96.093900383 | Da | PubChem[1][5] |

| XLogP3-AA (LogP) | 2.5 | PubChem[1][5] | |

| Hydrogen Bond Donor Count | 0 | PubChem[5] | |

| Hydrogen Bond Acceptor Count | 0 | PubChem[5] | |

| Rotatable Bond Count | 1 | PubChem[5] | |

| Topological Polar Surface Area | 0 | Ų | PubChem[1][5] |

| Normal Boiling Point | 348.80 | K | Joback Calculated Property[6] |

| Normal Melting Point | 185.62 | K | Joback Calculated Property[6] |

| Enthalpy of Vaporization | 30.26 | kJ/mol | Joback Calculated Property[6] |

| Enthalpy of Fusion | 9.81 | kJ/mol | Joback Calculated Property[6] |

| Critical Temperature | 532.81 | K | Joback Calculated Property[6] |

| Critical Pressure | 3356.75 | kPa | Joback Calculated Property[6] |

| Kovats Retention Index (non-polar) | 624 | NIST[1][3] |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

A common and straightforward method for the synthesis of terminal alkynes is the alkylation of acetylene (B1199291).[2] This method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. This is followed by a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.

Experimental Protocol: Alkylation of Acetylene

-

Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, suspend sodium amide in anhydrous liquid ammonia (B1221849) at -33 °C.

-

Bubble acetylene gas through the stirred suspension. The formation of the sodium acetylide is indicated by a color change.

-

Alkylation: Add the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) dropwise to the sodium acetylide suspension while maintaining the temperature.

-

Stir the reaction mixture for several hours to ensure complete reaction.

-

Workup: Carefully quench the reaction with ammonium (B1175870) chloride. Allow the ammonia to evaporate.

-

Add water to the residue and extract the organic product with a suitable solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. While typically used to add aryl or vinyl groups, modifications can be adapted for alkyl substitutions.

Experimental Protocol: Sonogashira Coupling (Generalized)

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., triethylamine (B128534) or THF).

-

Add the terminal alkyne and the vinyl or aryl halide to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.

-

Workup: Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to isolate the coupled product.

Dehydrohalogenation involves the elimination of a hydrogen halide from a dihaloalkane or a vinyl halide to form an alkyne.[2] Starting from a suitable precursor like 1,1-dibromo-3,4-dimethylpentane, treatment with a strong base can yield this compound.

Experimental Protocol: Dehydrohalogenation

-

Reaction Setup: In a round-bottom flask, dissolve the dihaloalkane precursor in a suitable solvent like THF or DMSO.

-

Add a strong base, such as potassium tert-butoxide or sodium amide, to the solution at a controlled temperature.

-

Stir the reaction mixture for a specified time to allow for complete elimination.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in vacuo.

-

Purify the resulting alkyne by distillation.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound via the alkylation of acetylene.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 61064-08-2 [smolecule.com]

- 3. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]

- 4. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]

- 5. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

3,4-Dimethyl-1-pentyne CAS number and database information

This document provides a comprehensive overview of 3,4-Dimethyl-1-pentyne, including its chemical identifiers, physicochemical properties, and general reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Database Information

This compound is an organic compound classified as an alkyne.[1] Its structure features a five-carbon chain with a terminal triple bond and two methyl group substituents at positions 3 and 4.[1] This specific branching pattern influences its physical properties and reactivity compared to its linear isomers.[1] The compound is primarily used in organic synthesis as a building block for more complex molecules and as an intermediate in the synthesis of pharmaceuticals and in material science applications.[1]

Different CAS Registry Numbers have been assigned to the compound, distinguishing between its stereoisomers. The racemic mixture is identified by CAS number 54677-20-2, while the generic, unspecified stereoisomer is often cited with CAS number 61064-08-2.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3,4-dimethylpent-1-yne | PubChem[3] |

| CAS Number | 61064-08-2 (unspecified stereochemistry) | PubChem[3] |

| 54677-20-2 (racemic mixture, (.+-.)-) | NIST WebBook[2] | |

| Molecular Formula | C₇H₁₂ | NIST WebBook[2][4], PubChem[3] |

| Molecular Weight | 96.17 g/mol | PubChem[3][5], Smolecule[1] |

| InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 | NIST WebBook[2][4] |

| InChIKey | JDQKSTIAVKXRSK-UHFFFAOYSA-N | NIST WebBook[2][4] |

| Canonical SMILES | CC(C)C(C)C#C | Smolecule[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound have been determined through both experimental measurements and computational predictions. The data available is crucial for its application in chemical synthesis and for predicting its behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.5 | PubChem[3][5] |

| Normal Boiling Point (Tboil) | 348.80 K | Cheméo (Joback Calculated)[6] |

| Normal Melting Point (Tfus) | 185.62 K | Cheméo (Joback Calculated)[6] |

| Critical Temperature (Tc) | 532.81 K | Cheméo (Joback Calculated)[6] |

| Critical Pressure (Pc) | 3356.75 kPa | Cheméo (Joback Calculated)[6] |

| Critical Volume (Vc) | 0.378 m³/kmol | Cheméo (Joback Calculated)[6] |

| Enthalpy of Vaporization (ΔvapH°) | 30.26 kJ/mol | Cheméo (Joback Calculated)[6] |

| Enthalpy of Fusion (ΔfusH°) | 9.81 kJ/mol | Cheméo (Joback Calculated)[6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.912 | Cheméo (Crippen Calculated)[6] |

| Water Solubility (log10WS) | -2.06 mol/L | Cheméo (Crippen Calculated)[6] |

Table 3: Experimental Spectroscopic Data

| Property | Value | Source |

| Kovats Retention Index (Semi-standard non-polar) | 624 | NIST Mass Spectrometry Data Center[3][4] |

Experimental Protocols & Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound were not found in the immediate search results. However, its synthesis can be inferred from general organic chemistry principles for alkynes.

General Synthesis Methods:

-

Alkylation of Acetylene (B1199291): A common route involves the deprotonation of acetylene with a strong base like sodium amide (NaNH₂) to form an acetylide, which is then reacted with an appropriate alkyl halide.

-

Dehydrohalogenation: An elimination reaction starting from a suitable dihaloalkane, such as 3,4-dimethyl-1,1-dihalopentane or 3,4-dimethyl-1,2-dihalopentane, using a strong base can yield the terminal alkyne.

General Chemical Reactions:

As a terminal alkyne, this compound is expected to undergo reactions typical of this functional group:

-

Hydrogenation: The triple bond can be reduced to an alkene (using catalysts like Lindlar's catalyst) or fully to an alkane (3,4-dimethylpentane) using catalysts such as palladium or platinum.[1]

-

Halogenation: It can react with halogens like bromine (Br₂) in an addition reaction across the triple bond to form di- or tetra-halo derivatives.[1]

-

Hydroboration-Oxidation: This two-step reaction sequence can convert the alkyne into an aldehyde.[1]

-

Hydration: In the presence of a mercury catalyst, the addition of water across the triple bond (hydration) will yield a methyl ketone via an enol intermediate.

Logical Data Relationship Diagram

The following diagram illustrates the relationships between the compound's identification, its properties, and its role in chemical synthesis.

Caption: Figure 1: Informational Overview of this compound

References

- 1. Buy this compound | 61064-08-2 [smolecule.com]

- 2. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]

- 3. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]

- 5. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-dimethyl-1-pentyne. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent protons in the molecule. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton are summarized in the table below. These values were obtained using computational prediction tools based on established chemical shift libraries and coupling constant models.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (Acetylenic H) | 2.08 | Doublet | 2.8 | 1H |

| H-3 (Methine H) | 2.35 | Multiplet | 2.8, 6.8 | 1H |

| H-4 (Methine H) | 1.85 | Multiplet | 6.8 | 1H |

| H-5 (Methyl H's) | 1.05 | Doublet | 6.8 | 6H |

| H-3' (Methyl H's) | 1.15 | Doublet | 6.8 | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Quantity: Weigh approximately 5-10 mg of high-purity this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak which can be used for spectral calibration.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent (typically 0.03-0.05% v/v). TMS provides a sharp signal at 0.00 ppm which serves as the reference point.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.

-

Insertion and Locking: Insert the sample into the spectrometer's magnet. The instrument's field frequency will be "locked" onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the resolution and lineshape of the NMR signals. This is typically performed by observing the lock signal or a prominent singlet in the spectrum.

-

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm to ensure all signals are captured.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): The receiver gain is adjusted automatically by the spectrometer to optimize the signal intensity without causing receiver overload.

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is determined.

Signaling Pathway and Logical Relationships

The following diagram, generated using the DOT language, illustrates the spin-spin coupling interactions (signaling pathways) between the different protons in this compound. The arrows indicate which protons are splitting the signals of their neighbors.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,4-Dimethyl-1-pentyne

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,4-dimethyl-1-pentyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Carbon Environment Analysis

This compound (C7H12) is an alkyne with a branched alkyl group. The structure consists of seven carbon atoms in distinct chemical environments, which will give rise to seven unique signals in a proton-decoupled 13C NMR spectrum. The numbering of the carbon atoms is crucial for the assignment of chemical shifts.

Structure of this compound:

(Note: For clarity in the table below, the methyl group at position 4 is denoted as C5, the other methyl on the isopropyl group is C6, and the methyl at position 3 is C7)

Predicted 13C NMR Chemical Shift Data

| Carbon Atom | IUPAC Name Position | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | C-1 | sp | 68.0 - 72.0 | Terminal alkyne carbon (≡CH), deshielded compared to C2. |

| C2 | C-2 | sp | 88.0 - 92.0 | Internal alkyne carbon (-C≡), more deshielded than C1. |

| C3 | C-3 | sp3 | 30.0 - 35.0 | Methine carbon adjacent to the alkyne and a methyl group. |

| C4 | C-4 | sp3 | 32.0 - 37.0 | Methine carbon of the isopropyl group. |

| C5 | C-5 | sp3 | 18.0 - 22.0 | Methyl carbon attached to C4. |

| C6 | C-6 | sp3 | 18.0 - 22.0 | Methyl carbon attached to C4. |

| C7 | C-7 | sp3 | 15.0 - 20.0 | Methyl carbon attached to C3. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a compound like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its deuterium (B1214612) signal is used for field-frequency locking, and its residual proton and carbon signals should not overlap with the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe: A standard broadband probe tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).

-

Locking and Shimming: The spectrometer's field-frequency lock is engaged on the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

Data Acquisition Parameters

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Width: A 30° or 45° pulse angle is commonly employed to allow for a shorter relaxation delay.

-

Acquisition Time (AT): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 of the carbons) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the typical range of 13C chemical shifts in organic molecules.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the solvent's residual carbon signal (e.g., 77.16 ppm for CDCl3).

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear association with the predicted chemical shifts.

Caption: Molecular structure of this compound with carbon numbering.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3,4-Dimethyl-1-pentyne

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,4-Dimethyl-1-pentyne, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic spectral features of the molecule, presents a detailed experimental protocol for obtaining the spectrum, and includes a logical workflow for the analysis process.

Molecular Structure and Expected IR Absorptions

This compound is a terminal alkyne with the chemical formula C₇H₁₂. Its structure consists of a pent-1-yne backbone with methyl groups at the third and fourth carbon positions. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the terminal alkyne C≡C-H bond, the carbon-carbon triple bond (C≡C), and the various C-H and C-C single bonds of the alkyl framework.

The analysis of the IR spectrum of this compound is crucial for its identification and characterization, confirming the presence of its key functional groups through their vibrational frequencies.

Experimental Protocol for Infrared Spectroscopy

A standard protocol for acquiring the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer is detailed below.

Objective: To obtain a high-quality transmission infrared spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Liquid transmission cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pasteur pipette or syringe

-

Volatile solvent for cleaning (e.g., hexane (B92381) or isopropanol)

-

Lens paper

Procedure using a Liquid Transmission Cell:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean, empty liquid cell). This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Preparation:

-

Place a clean, dry salt plate (e.g., NaCl) on a holder.

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of the plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid sample into a thin film.

-

Mount the assembled plates in the spectrometer's sample holder.

-

-

Spectrum Acquisition:

-

Place the sample holder into the sample compartment of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically process the interferogram via a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After analysis, carefully disassemble the salt plates and clean them thoroughly with a suitable solvent and lens paper. Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are based on established correlation charts for the vibrational modes of its constituent functional groups.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | C-H Stretch | Terminal Alkyne (≡C-H) | Strong, Sharp |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~2120 | C≡C Stretch | Alkyne | Weak to Medium |

| 1470-1430 | C-H Bend | CH₃, CH₂ (Asymmetric) | Medium |

| 1380-1370 | C-H Bend | CH₃ (Symmetric) | Medium |

| 700-610 | C-H Bend | Terminal Alkyne (≡C-H) | Strong, Broad |

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by several key features that confirm its structure:

-

Terminal Alkyne Region: The most diagnostic peaks are those associated with the terminal alkyne group. A strong and sharp absorption band is expected around 3300 cm⁻¹ due to the stretching vibration of the sp-hybridized C-H bond.[1][3][4] Additionally, a weaker absorption corresponding to the C≡C triple bond stretch should appear in the 2260-2100 cm⁻¹ region.[1][5] The presence of both of these peaks is strong evidence for a terminal alkyne. A strong, broad band between 700-610 cm⁻¹ resulting from the ≡C-H bending vibration further confirms this functional group.[1]

-

Alkyl Region: The presence of the dimethyl and other alkyl portions of the molecule will give rise to strong absorption bands in the 2960-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons.[6]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-H bending and C-C stretching vibrations. While complex to interpret fully, the specific pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

By correlating the observed absorption bands with the expected vibrational frequencies of the functional groups present in this compound, researchers can confidently verify the identity and purity of their sample.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. youtube.com [youtube.com]

- 3. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR spectrum: Alkynes [quimicaorganica.org]

- 6. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry (MS) fragmentation pattern of the branched alkyne, 3,4-dimethyl-1-pentyne. While a publicly available mass spectrum for this specific compound is not readily accessible, this document delineates a predicted fragmentation pathway based on established principles of mass spectrometry, including the behavior of alkynes and branched hydrocarbons upon electron ionization. This guide provides a valuable resource for the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from predictable bond cleavages. The fragmentation is governed by the formation of stable carbocations and radicals. The molecular weight of this compound (C7H12) is 96.17 g/mol , which will correspond to the molecular ion peak (M+•).[1][2]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway | Predicted Relative Intensity |

| 96 | [C7H12]+• | - | Molecular Ion | Low to Medium |

| 95 | [C7H11]+ | H• | Loss of terminal alkyne hydrogen | Medium to High |

| 81 | [C6H9]+ | CH3• | Loss of a methyl radical from the molecular ion | Medium |

| 67 | [C5H7]+ | C2H5• | α-cleavage with loss of an ethyl radical | Medium to High |

| 53 | [C4H5]+ | C3H7• | Cleavage leading to a smaller propargyl-type cation | Medium |

| 41 | [C3H5]+ | C4H7• | Propargyl cation | High |

| 27 | [C2H3]+ | C5H9• | Vinyl cation | Medium |

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting cationic fragments.

-

Loss of a Terminal Hydrogen (M-1): A common fragmentation pathway for terminal alkynes is the loss of the acidic acetylenic hydrogen atom, leading to a stable [M-1]+ ion.[3] This peak at m/z 95 is expected to be a prominent feature in the spectrum.

-

Alpha (α)-Cleavage: Cleavage of the bond between the carbon atom adjacent to the triple bond (α-carbon) and the next carbon in the chain (β-carbon) is a characteristic fragmentation for alkynes.[3] In this compound, this would involve the cleavage of the C3-C4 bond, leading to the loss of an isopropyl radical and the formation of a resonance-stabilized propargyl cation. However, cleavage at the C2-C3 bond is also a form of α-cleavage.

-

Cleavage at the Branching Point: The presence of a branched alkyl group influences the fragmentation pattern. Cleavage at the tertiary carbon (C4) is likely, leading to the formation of stable secondary carbocations.

Visualizing the Fragmentation Logic

The logical flow of the primary fragmentation pathways can be visualized as follows:

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

The following describes a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

This protocol provides a starting point for the analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best chromatographic separation and spectral quality.

Logical Workflow for Compound Identification

The process of identifying an unknown compound suspected to be this compound using GC-MS would follow this logical workflow:

Caption: Workflow for the identification of this compound.

References

An In-depth Technical Guide to the Gas Chromatography of 3,4-Dimethyl-1-pentyne

This technical guide provides a comprehensive overview of the gas chromatographic analysis of 3,4-Dimethyl-1-pentyne, tailored for researchers, scientists, and professionals in drug development. This document outlines the retention characteristics of the compound, detailed experimental protocols, and a conceptual workflow for its analysis.

Quantitative Data: Retention Index

The retention of this compound in gas chromatography is standardized using the Kovats retention index (I). This index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. For this compound, the reported Kovats retention index is 624 on a squalane (B1681988) capillary column at 80°C.[1]

| Compound | Formula | Molecular Weight | Kovats Retention Index (I) |

| This compound | C7H12 | 96.17 g/mol | 624 |

Table 1: Gas Chromatography Retention Data for this compound.

Experimental Protocol

The following is a representative experimental protocol for the determination of the retention time of this compound using gas chromatography, based on established methods for volatile hydrocarbons.[2][3]

1. Instrumentation and Conditions:

-

Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID) and a split/splitless injector.

-

Column: A capillary column with a non-polar stationary phase is recommended. The reported Kovats index was determined using a Squalane capillary column (50 m x 0.25 mm, 0.40 μm film thickness).[1] An alternative, commonly used non-polar column is a CP-Sil 5 CB (similar to DB-1 or HP-5MS).

-

Carrier Gas: Hydrogen (H2) or Helium (He) at a constant flow rate. For the reported Kovats index, Hydrogen was used.[1] A typical flow rate would be in the range of 1-2 mL/min.

-

Injector:

-

Temperature: 250°C

-

Mode: Split (e.g., 100:1 split ratio) to handle a neat or concentrated sample.

-

Injection Volume: 1.0 µL

-

-

Oven Temperature Program:

-

For isothermal analysis, as used for the reported Kovats index, the oven temperature was held at 80°C.[1]

-

For a temperature-programmed analysis to separate a mixture of compounds, a program such as the following could be used:

-

Initial Temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

-

Detector (FID):

-

Temperature: 300°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen or Helium): 25 mL/min

-

2. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as pentane (B18724) or hexane. A concentration of approximately 100 ppm is a suitable starting point.

-

If determining the Kovats retention index, prepare a mixture containing this compound and a series of n-alkanes (e.g., n-hexane, n-heptane, n-octane).

3. Data Acquisition and Analysis:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram and the retention time of the peak corresponding to this compound.

-

If calculating the Kovats index, identify the retention times of the n-alkanes that elute before and after the analyte peak. The Kovats index can then be calculated using the following formula:

I = 100 * [n + (log(tR(analyte)) - log(tR(n))) / (log(tR(N)) - log(tR(n)))]

Where:

-

n is the carbon number of the n-alkane eluting before the analyte.

-

N is the carbon number of the n-alkane eluting after the analyte.

-

tR is the retention time.

-

Factors Influencing Retention Time

The retention time of a compound in gas chromatography is a critical parameter for its identification and is influenced by several factors:[4][5]

-

Stationary Phase: The polarity and chemical structure of the stationary phase in the column significantly affect the separation. Non-polar compounds like this compound are best analyzed on non-polar stationary phases.

-

Column Temperature: Higher oven temperatures lead to shorter retention times as the analyte spends more time in the gas phase.[4] Isothermal conditions provide constant retention times, while temperature programming is used to separate components with a wide range of boiling points.[6]

-

Carrier Gas Flow Rate: Increasing the carrier gas flow rate decreases the retention time as analytes are swept through the column more quickly.[4]

-

Column Dimensions: A longer column will result in longer retention times and generally better resolution. A larger internal diameter can lead to shorter retention times.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the gas chromatographic analysis of this compound.

References

Thermochemical Profile of 3,4-Dimethyl-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for the unsaturated hydrocarbon 3,4-Dimethyl-1-pentyne (CAS No: 61064-08-2). Due to a lack of publicly available experimental data for this specific compound, this document presents theoretically calculated values and outlines the standard experimental protocols that would be employed for their empirical determination. This information is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for modeling and process design.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and calculated thermochemical properties of this compound. These calculated values provide estimates that are useful for initial assessments and modeling purposes.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C7H12 | - | [1][2] |

| Molecular Weight | 96.17 | g/mol | [1] |

| IUPAC Name | 3,4-dimethylpent-1-yne | - | [1] |

| Canonical SMILES | CC(C)C(C)C#C | - | |

| InChI Key | JDQKSTIAVKXRSK-UHFFFAOYSA-N | - | [2] |

| Normal Boiling Point (Tboil) | 348.80 | K | Joback Calculated Property[3] |

| Normal Melting Point (Tfus) | 185.62 | K | Joback Calculated Property[3] |

| Critical Temperature (Tc) | 532.81 | K | Joback Calculated Property[3] |

| Critical Pressure (Pc) | 3356.75 | kPa | Joback Calculated Property[3] |

| Critical Volume (Vc) | 0.378 | m³/kmol | Joback Calculated Property[3] |

Table 2: Calculated Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Enthalpy of Formation (gas) | ΔfH°gas | 93.53 | kJ/mol | Joback Calculated Property[3] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 226.25 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Vaporization | ΔvapH° | 30.26 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion | ΔfusH° | 9.81 | kJ/mol | Joback Calculated Property[3] |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | [3] |

Note: The ideal gas heat capacity (Cp,gas) is mentioned as a property in the data source, but a specific value is not provided.

Experimental Protocols

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through combustion calorimetry.

1. Sample Preparation and Purity Analysis:

-

The this compound sample would be purified to a high degree, typically greater than 99.9 mol%, using techniques such as fractional distillation or preparative gas chromatography.

-

The purity of the sample is crucial and would be verified using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The water content would be determined by Karl Fischer titration.

2. Combustion Calorimetry:

-

A precisely weighed sample of this compound would be placed in a sample holder (e.g., a platinum crucible) within a constant-volume bomb calorimeter.

-

The bomb is then sealed and pressurized with a known excess of pure oxygen (typically around 3 MPa).

-

The sample is ignited, and the complete combustion reaction is initiated. The combustion of this compound would proceed as follows: C₇H₁₂(l) + 10 O₂(g) → 7 CO₂(g) + 6 H₂O(l)

-

The temperature change of the surrounding water bath in the calorimeter is meticulously recorded with high-precision thermometers.

-

The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is determined in separate calibration experiments using a substance with a known heat of combustion, such as benzoic acid.

3. Data Analysis:

-

The gross heat of combustion (ΔU°) is calculated from the observed temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied to account for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the Washburn corrections (to correct to standard states).

-

The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected energy of combustion.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to the balanced chemical equation of combustion.

Determination of Heat Capacity

The heat capacity (Cp) of this compound in its liquid or solid state would be measured using adiabatic scanning calorimetry or differential scanning calorimetry (DSC).

1. Adiabatic Scanning Calorimetry:

-

A known mass of the sample is placed in a sealed sample container within a calorimeter that is maintained in an adiabatic shield.

-

A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

-

The heat capacity is calculated from the amount of heat added and the observed temperature change.

-

Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

2. Differential Scanning Calorimetry (DSC):

-

A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate in the DSC instrument.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the enthalpy of formation and a conceptual representation of the factors influencing thermochemical properties.

Caption: Experimental workflow for determining the standard enthalpy of formation.

Caption: Factors influencing the thermochemical properties of this compound.

References

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethyl-1-pentyne (CAS No: 61064-08-2), a valuable terminal alkyne in organic synthesis. While a definitive "discovery" of this synthetic compound is not applicable in the traditional sense, its preparation is rooted in fundamental principles of organic chemistry. This document details a primary synthetic methodology, presents key physical and chemical properties, and includes relevant experimental considerations.

Chemical and Physical Properties

This compound is a seven-carbon branched-chain alkyne. Its structure and properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| IUPAC Name | 3,4-dimethylpent-1-yne |

| CAS Registry Number | 61064-08-2 |

| Synonyms | (RS)-3,4-dimethyl-1-pentyne |

| Computed XLogP3 | 2.5 |

| Kovats Retention Index | 624 (non-polar column)[2] |

Synthesis Methodology: Alkylation of 3-Methyl-1-butyne (B31179)

The most direct and common synthesis of this compound involves the alkylation of a smaller terminal alkyne, 3-methyl-1-butyne (isopropylacetylene). This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile in a substitution reaction with a methylating agent.

Reaction Scheme

The overall synthetic transformation is as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example based on established principles of alkyne alkylation.

Materials:

-

3-Methyl-1-butyne

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen.

-

Deprotonation: Anhydrous diethyl ether and 3-methyl-1-butyne are added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Alkylation: Methyl iodide is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final product, involving the activation of the alkyne followed by the carbon-carbon bond formation.

References

An In-depth Technical Guide to the Unique Structural Features of 3,4-Dimethyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-1-pentyne is a terminal alkyne with a unique branched structure that imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and synthetic and analytical methodologies related to this compound. The strategic placement of two methyl groups on the carbon atoms adjacent to the alkyne functionality significantly influences its reactivity and spectroscopic signature. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its structural arrangement and characterization workflow to support its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol , possesses a pent-1-yne backbone substituted with two methyl groups at the C3 and C4 positions.[1][2] This arrangement introduces a chiral center at the C3 position. The presence of the terminal alkyne provides a site for various chemical transformations, while the adjacent branched alkyl group offers steric hindrance that can direct the regioselectivity of certain reactions.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that while some experimental data is available, many parameters are derived from computational models.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₁₂ | --- | [1][2] |

| Molecular Weight | 96.17 g/mol | --- | [1] |

| IUPAC Name | 3,4-dimethylpent-1-yne | --- | [1] |

| CAS Number | 61064-08-2 | --- | [1] |

| Boiling Point (Predicted) | 348.80 K (75.65 °C) | Computed | |

| Enthalpy of Vaporization | 30.26 kJ/mol | Computed | |

| Critical Temperature | 532.81 K | Computed | |

| Kovats Retention Index | 624 (on a semi-standard non-polar column) | Experimental | [1] |

Structural Features

The defining structural characteristics of this compound are the linear geometry of the C1-C2 triple bond and the tetrahedral geometry of the C3 and C4 carbons. The bond angles around the sp-hybridized carbons (C1 and C2) are approximately 180°, while those around the sp³-hybridized carbons (C3 and C4) are approximately 109.5°. The free rotation around the C2-C3 and C3-C4 single bonds allows for various conformations.

Caption: Key structural features of this compound.

Spectroscopic Data (Predicted)

Due to a lack of publicly available experimental spectra for this compound, the following tables provide predicted spectroscopic data based on its structure and known values for similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Doublet | 6H | (CH₃)₂-C4 |

| ~1.1 | Doublet | 3H | CH₃-C3 |

| ~1.8 | Multiplet | 1H | H-C4 |

| ~2.0 | Singlet | 1H | H-C1 (alkynyl) |

| ~2.4 | Multiplet | 1H | H-C3 |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~18-22 | Methyls |

| ~30-35 | C3 and C4 |

| ~70 | C1 |

| ~85 | C2 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2970-2850 | C-H stretch (sp³) |

| ~2120 | C≡C stretch (weak to medium, sharp) |

| ~1460, ~1375 | C-H bend (methyl and methylene) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 96 | Molecular ion [M]⁺ |

| 81 | Loss of a methyl group [M-CH₃]⁺ |

| 67 | Loss of an ethyl group [M-C₂H₅]⁺ or isopropyl group [M-C₃H₇]⁺ |

| 53 | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of terminal alkynes like this compound is the alkylation of a smaller terminal alkyne. In this case, 3-methyl-1-butyne (B31179) can be deprotonated to form an acetylide anion, which is then alkylated with an electrophile such as methyl iodide.

Materials:

-

3-Methyl-1-butyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

3-Methyl-1-butyne (1.0 equivalent) is added to the flask.

-